molecular formula C27H24O4 B12394575 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol

2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol

Cat. No.: B12394575
M. Wt: 412.5 g/mol
InChI Key: WZFIJLNTQYXDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-Synuclein Inhibitor 9 is a compound designed to inhibit the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson’s disease and other neurodegenerative disorders. The aggregation of alpha-synuclein into fibrils is a hallmark of these diseases, making the inhibition of this process a promising therapeutic strategy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-Synuclein Inhibitor 9 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of A-Synuclein Inhibitor 9 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: A-Synuclein Inhibitor 9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of A-Synuclein Inhibitor 9, each with potentially different inhibitory activities and pharmacokinetic properties .

Scientific Research Applications

A-Synuclein Inhibitor 9 has a wide range of applications in scientific research:

Mechanism of Action

A-Synuclein Inhibitor 9 exerts its effects by binding to alpha-synuclein monomers, preventing their aggregation into fibrils. This binding stabilizes the monomeric form of alpha-synuclein, reducing the formation of toxic oligomers and fibrils. The compound interacts with specific regions of the alpha-synuclein protein, such as the N-terminal region, to inhibit the aggregation process .

Comparison with Similar Compounds

Uniqueness: A-Synuclein Inhibitor 9 is unique in its specific binding to the hairpin-like coil within the N-terminal region of alpha-synuclein, providing superior stability and reducing the likelihood of pathological oligomer formation. This specificity and stability make it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C27H24O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[4-hydroxy-3-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-27(31)23(15-20)17-21-6-12-26(30)22(16-21)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2

InChI Key

WZFIJLNTQYXDQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC(=C(C=C3)O)CC4=CC=C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.